Euchrestaflavanone B: A Technical Guide to Natural Sources and Isolation
Euchrestaflavanone B: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation methods for Euchrestaflavanone B, a prenylated flavonoid of significant interest for its potential therapeutic properties. This document details the known botanical origins of the compound and outlines a representative methodology for its extraction and purification, based on established phytochemical techniques for analogous compounds.
Natural Sources of Euchrestaflavanone B
Euchrestaflavanone B has been identified and isolated from the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family.[1] This plant, commonly known as the Chinese Mulberry or Cudrang, has a history of use in traditional medicine in East Asia. The root bark is the primary plant part reported to contain Euchrestaflavanone B and other related prenylated flavonoids.
| Compound | Plant Species | Family | Plant Part |
| Euchrestaflavanone B | Cudrania tricuspidata | Moraceae | Root Bark[1] |
Isolation and Purification of Euchrestaflavanone B
General Experimental Workflow
The isolation of Euchrestaflavanone B typically follows a standard phytochemical workflow. This process begins with the collection and preparation of the plant material, followed by solvent extraction to obtain a crude extract. This extract is then subjected to liquid-liquid fractionation to separate compounds based on their polarity. Finally, the targeted compound is purified from the enriched fraction using various chromatographic techniques.
Detailed Experimental Protocol
2.2.1. Plant Material and Extraction
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Collection and Preparation: The root bark of Cudrania tricuspidata is collected and thoroughly washed to remove any soil and debris. The cleaned bark is then air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent degradation of the chemical constituents. The dried material is ground into a fine powder to increase the surface area for efficient extraction.
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Extraction: The powdered root bark is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature. This is typically done by maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
2.2.2. Fractionation
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. Based on the chemical nature of Euchrestaflavanone B, it is expected to be present in a medium-polarity fraction. A common fractionation scheme would involve partitioning with:
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n-Hexane (to remove nonpolar compounds like fats and waxes)
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Chloroform or Dichloromethane
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Ethyl acetate
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n-Butanol
Euchrestaflavanone B, being a flavonoid, is likely to be concentrated in the chloroform or ethyl acetate fraction.
2.2.3. Chromatographic Purification
The chloroform fraction, enriched with Euchrestaflavanone B, is then subjected to one or more chromatographic steps for final purification.
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Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column. The column is eluted with a gradient of a nonpolar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Euchrestaflavanone B.
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Sephadex LH-20 Column Chromatography: Fractions containing the target compound may be further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol. This step is effective in separating compounds based on their molecular size and polarity.
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Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is often employed. A typical mobile phase would be a gradient of acetonitrile and water.
Quantitative Data
Specific yield data for the isolation of Euchrestaflavanone B from Cudrania tricuspidata is not extensively reported in the available literature. The yield of natural products can vary significantly depending on factors such as the geographical origin of the plant, time of harvest, and the specific extraction and purification methods employed. The following table provides a hypothetical representation of potential yields at different stages of the isolation process for illustrative purposes.
| Isolation Stage | Starting Material | Typical Yield Range (w/w) | Notes |
| Crude Methanol Extract | Dried Root Bark Powder | 5 - 15% | Yield is highly dependent on the extraction method and duration. |
| Chloroform Fraction | Crude Methanol Extract | 10 - 30% | This fraction is enriched in flavonoids and other medium-polarity compounds. |
| Purified Euchrestaflavanone B | Chloroform Fraction | 0.1 - 1% | The final yield of the pure compound is typically low after multiple purification steps. |
Disclaimer: The yield data presented in this table is illustrative and not based on specific experimental results for Euchrestaflavanone B. Actual yields may vary.
Structure Elucidation
The structure of the isolated Euchrestaflavanone B is confirmed using various spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
This comprehensive approach ensures the unambiguous identification of the purified compound as Euchrestaflavanone B.
